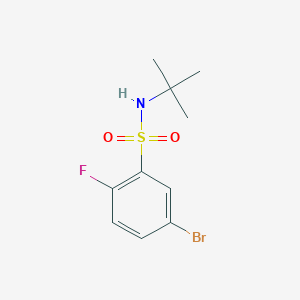

5-Bromo-N-tert-butyl-2-fluorobenzenesulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of related bromo-substituted benzenesulfonamides involves the reaction of 4-bromobenzenesulfonyl chloride with different amines to yield various N-substituted derivatives. For example, the synthesis of a series of N-substituted-(4-bromophenyl)-4-ethoxybenzenesulfonamides was achieved by reacting 4-bromobenzenesulfonyl chloride with 4-ethoxyaniline to obtain an intermediate, which was then reacted with different electrophiles to yield the target compounds . Although the synthesis of 5-Bromo-N-tert-butyl-2-fluorobenzenesulfonamide is not explicitly described, similar synthetic strategies could potentially be applied.

Molecular Structure Analysis

The molecular structure of related compounds has been characterized using various spectroscopic techniques. For instance, the novel compound (Z)-N-(4-bromo-5-ethoxy-3,5-dimethylfuran-2(5H)-ylidene)-4-methylbenzenesulfonamide was characterized by IR, 1H NMR, EIMS, ESIHRMS, and single-crystal X-ray diffraction, revealing its monoclinic crystal structure . These techniques are essential for confirming the identity and purity of synthesized compounds.

Chemical Reactions Analysis

The papers provided do not detail specific chemical reactions involving 5-Bromo-N-tert-butyl-2-fluorobenzenesulfonamide. However, bromo-substituted benzenesulfonamides can participate in various chemical reactions due to the presence of reactive bromine atoms, which can be substituted in nucleophilic aromatic substitution reactions. Additionally, the sulfonamide group can engage in hydrogen bonding and other interactions, which may be relevant in the context of biological activity .

Physical and Chemical Properties Analysis

The physical and chemical properties of bromo-substituted benzenesulfonamides are influenced by their molecular structure. For example, the crystal structure analysis provides insights into the density and molecular packing of the compounds . The reactivity of these compounds as enzyme inhibitors is also a significant chemical property, with some derivatives showing potent inhibitory activity against acetylcholinesterase (AChE) and α-glucosidase . The synthesis of sodium N-bromo-p-nitrobenzenesulfonamide, a related compound, highlights its utility as an oxidizing titrant in analytical applications, demonstrating the versatility of bromo-substituted benzenesulfonamides .

Applications De Recherche Scientifique

Synthesis and Characterization

- Synthesis of Novel Compounds: 5-Bromo-N-tert-butyl-2-fluorobenzenesulfonamide can be utilized in the synthesis of new compounds, such as in the preparation of sterically protected diphosphene and fluorenylidenephosphine, which involves the electronic perturbation of certain groups (Toyota et al., 2003).

- Development of Fluorinating Reagents: This chemical is instrumental in the development of novel electrophilic fluorinating reagents. An example is the creation of N-fluoro-(3,5-di-tert-butyl-4-methoxy)benzenesulfonimide, a sterically demanding analogue for enantioselective fluorination (Yasui et al., 2011).

Organic Chemistry Applications

- Role in Organic Synthesis: It plays a critical role in organic synthesis, such as in the regioselective ortho-lithiation of fluoroarenes, where it can influence the reaction outcomes (Mongin & Schlosser, 1996).

- Participation in Complex Reactions: The compound is involved in complex chemical reactions, including susceptibility studies in turfgrasses and the study of reaction orders in bromination processes (Neidlinger et al., 1968); (Shernyukov et al., 2019).

Photodynamic Therapy and Cancer Treatment

- Photodynamic Therapy Applications: This chemical serves as a building block in synthesizing new zinc phthalocyanine compounds with potential in photodynamic therapy, especially for cancer treatment (Pişkin et al., 2020).

Material Science and Polymer Chemistry

- Polymer Chemistry: It's applicable in material science, particularly in the synthesis of polymers and the study of their properties, like in the case of poly(arylene ether ketone)s based on certain derivatives (Yıldız et al., 2001).

Molecular and Computational Chemistry

- Molecular Design and Computational Studies: 5-Bromo-N-tert-butyl-2-fluorobenzenesulfonamide is significant in molecular design and computational chemistry, as seen in the quantum-chemical calculation of similar compounds for defining their optimized state and molecular orbitals (Peiming et al., 2022).

Propriétés

IUPAC Name |

5-bromo-N-tert-butyl-2-fluorobenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13BrFNO2S/c1-10(2,3)13-16(14,15)9-6-7(11)4-5-8(9)12/h4-6,13H,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HOXHBQHAZPXENX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NS(=O)(=O)C1=C(C=CC(=C1)Br)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13BrFNO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Bromo-N-tert-butyl-2-fluorobenzenesulfonamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-(2-methoxyphenyl)-5-methyl-N-(pyridin-3-yl)-2-(pyridin-4-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B3004488.png)

![5-((4-Benzhydrylpiperazin-1-yl)(phenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B3004493.png)

![2-[(1S,2S)-2-cyclopropylcyclopropyl]ethanol](/img/structure/B3004496.png)

![N-Methyl-1-[3-(1H-pyrazol-1-yl)phenyl]methanamine hydrochloride](/img/no-structure.png)

![Ethyl 2-{[(4-chlorophenyl)carbamoyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B3004502.png)

![2-{[4-amino-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3,4-dimethoxyphenyl)acetamide](/img/structure/B3004505.png)

![4-methoxybenzyl N-{5-[(4-chlorophenyl)sulfanyl]-1,2,3-thiadiazol-4-yl}carbamate](/img/structure/B3004507.png)

![N-((5-(4-fluorophenyl)isoxazol-3-yl)methyl)-2-(5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide](/img/structure/B3004510.png)